N'-(3-IODO-4-METHOXYBENZOYL)-5-[(3-IODO-4-METHOXYPHENYL)FORMOHYDRAZIDO]-5-OXOPENTANEHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~,N’~5~-bis[(3-iodo-4-methoxyphenyl)carbonyl]pentanedihydrazide is a complex organic compound with the molecular formula C21H22I2N4O6 and a molecular weight of 680.2 g/mol. This compound is characterized by the presence of two 3-iodo-4-methoxyphenyl groups attached to a pentanedihydrazide backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N’~1~,N’~5~-bis[(3-iodo-4-methoxyphenyl)carbonyl]pentanedihydrazide typically involves multiple steps. One common method includes the reaction of 3-iodo-4-methoxybenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with glutaric anhydride to yield the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
N’~1~,N’~5~-bis[(3-iodo-4-methoxyphenyl)carbonyl]pentanedihydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atoms, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N’~1~,N’~5~-bis[(3-iodo-4-methoxyphenyl)carbonyl]pentanedihydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N’~1~,N’~5~-bis[(3-iodo-4-methoxyphenyl)carbonyl]pentanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N’~1~,N’~5~-bis[(3-iodo-4-methoxyphenyl)carbonyl]pentanedihydrazide can be compared with other similar compounds, such as:
N,N’-bis(4-methoxyphenyl)hydrazine: This compound lacks the iodine atoms and has different reactivity and applications.
N,N’-bis(3-iodophenyl)hydrazine:
The presence of both iodine and methoxy groups in N’~1~,N’~5~-bis[(3-iodo-4-methoxyphenyl)carbonyl]pentanedihydrazide makes it unique and suitable for specific applications .
Eigenschaften
Molekularformel |
C21H22I2N4O6 |
---|---|
Molekulargewicht |
680.2 g/mol |
IUPAC-Name |
1-N//',5-N//'-bis(3-iodo-4-methoxybenzoyl)pentanedihydrazide |
InChI |
InChI=1S/C21H22I2N4O6/c1-32-16-8-6-12(10-14(16)22)20(30)26-24-18(28)4-3-5-19(29)25-27-21(31)13-7-9-17(33-2)15(23)11-13/h6-11H,3-5H2,1-2H3,(H,24,28)(H,25,29)(H,26,30)(H,27,31) |
InChI-Schlüssel |
DKWMAMKHKKRATF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)CCCC(=O)NNC(=O)C2=CC(=C(C=C2)OC)I)I |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)CCCC(=O)NNC(=O)C2=CC(=C(C=C2)OC)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.